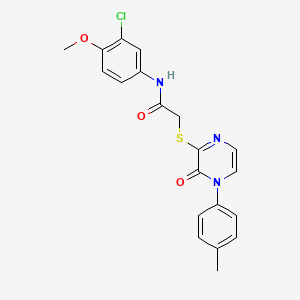

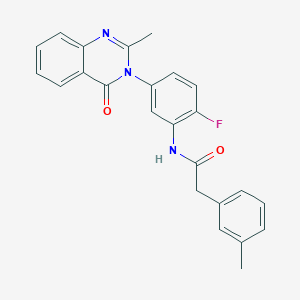

![molecular formula C17H14N4O4S B2508770 3-(1,3-苯并二氧杂环-5-基)-4-甲基-5-[(4-硝基苯基)甲基硫代]-1,2,4-三唑 CAS No. 496776-22-8](/img/structure/B2508770.png)

3-(1,3-苯并二氧杂环-5-基)-4-甲基-5-[(4-硝基苯基)甲基硫代]-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 1,2,4-triazole derivatives can be achieved by alkylation of starting triazole-3-thiol with appropriately substituted benzyl halide, as seen in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . Similarly, the synthesis of fused tricyclic triazole derivatives, such as 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines, involves thermal cyclization of benzohydrazides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of 3,3-disubstituted 1-(5-nitro-2,1-benzisothiazol-3-yl)triazenes was elucidated using NMR and mass spectrometry, and some were confirmed by X-ray crystallography . The molecular structure of the compound of interest would likely be determined using similar techniques.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the triazole ring. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium species with N-substituted anilines produces stable triazenes . The presence of a nitro group can also influence the reactivity, as seen in the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole . The chemical behavior of "3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole" would likely be influenced by the presence of the nitro group and the methylsulfanyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For example, the stability of triazenes in acidic medium can be quite high, as demonstrated by the decomposition half-lives of certain triazenes . The presence of different substituents can also affect the solubility, melting point, and other physical properties. The antimycobacterial activity of some 3-benzylsulfanyl derivatives of 1,2,4-triazole has been evaluated, showing moderate activity . The compound may also exhibit unique physical and chemical properties due to its specific combination of functional groups.

科学研究应用

新型三唑衍生物及其应用

三唑代表一类重要的杂环化合物,具有广泛的生物活性,促进了广泛的研究和开发工作。它们的结构多功能性允许进行显着变化,从而在开发具有抗炎、抗菌、抗肿瘤和抗病毒特性的新药方面得到应用。最近的专利集中于这些化合物,因为它们的治疗潜力和在解决被忽视的疾病和细菌耐药性挑战中的作用 (Ferreira 等,2013).

1,2,4-三唑衍生物的反应性和药理活性

1,2,4-三唑衍生物的反应性和药理活性已被广泛研究,突出了它们的抗氧化和抗自由基活性。这些化合物在改善暴露于高剂量辐射的患者的整体状况和生化过程方面显示出有希望的结果。它们与半胱氨酸等生物氨基酸的比较突出了它们在药理学应用中的潜力 (Kaplaushenko,2019).

三唑的环保合成

三唑环保合成的进展,包括使用微波辐射和绿色化学原理,为开发药物和材料开辟了新途径。采用易于回收的催化剂以及在合成过程中强调节能和可持续性,反映了人们对环境友好的方法越来越感兴趣 (de Souza 等,2019).

具有生物活性的 1,2,4-三唑衍生物

对具有生物活性的 1,2,4-三唑衍生物的探索揭示了它们的抗菌、抗真菌、抗氧化、抗炎和抗病毒活性。这些化合物的合成涉及各种策略,突出了正在进行的研究,以开发具有改进的生物功效的新型治疗剂 (Ohloblina,2022).

氨基-1,2,4-三唑的工业应用

氨基-1,2,4-三唑作为精细有机合成工业中的基本原料,在农业、制药、染料、高能材料和防腐添加剂中得到应用。它们的用途广泛,突出了这些化合物在各个工业部门中的重要性 (Nazarov 等,2021).

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c1-20-16(12-4-7-14-15(8-12)25-10-24-14)18-19-17(20)26-9-11-2-5-13(6-3-11)21(22)23/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMUZIUZVFPWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

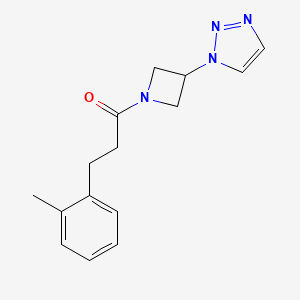

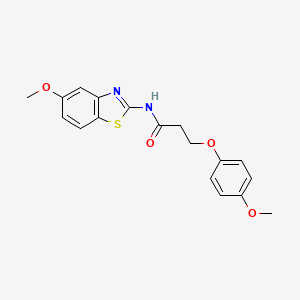

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

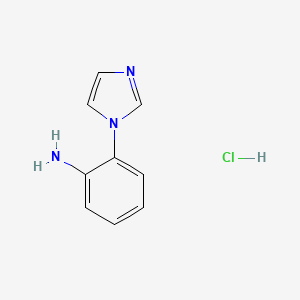

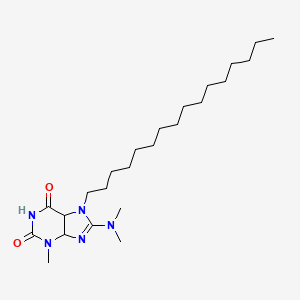

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

methanone](/img/structure/B2508699.png)

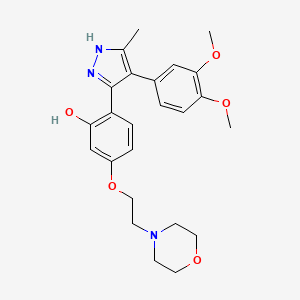

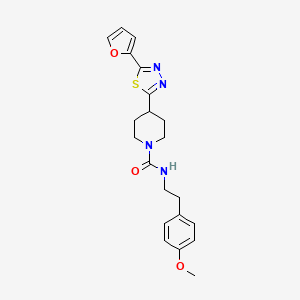

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)